1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol
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Overview
Description
Preparation Methods
The synthesis of 1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-(trifluoromethoxy)aniline with 1,1,1-trifluoro-2-butanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol has a wide range of scientific research applications, including:
Biology: The compound’s unique chemical structure makes it a useful tool in studying biological processes and interactions, especially those involving fluorinated compounds.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol involves its interaction with specific molecular targets and pathways. The presence of trifluoromethyl and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol can be compared with other similar compounds, such as:
(E)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3-buten-2-one:
4-Bromo-1,1,1-trifluorobutane: Another fluorinated compound with distinct chemical properties and uses.
Properties
IUPAC Name |
1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F6NO2/c12-10(13,14)9(19)5-6-18-7-1-3-8(4-2-7)20-11(15,16)17/h1-4,9,18-19H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMJETPQCSGPTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCC(C(F)(F)F)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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